molecular formula C6H11FOS B13423477 Acetic acid, thio-, S-(4-fluorobutyl) ester CAS No. 373-11-5

Acetic acid, thio-, S-(4-fluorobutyl) ester

Cat. No.: B13423477
CAS No.: 373-11-5
M. Wt: 150.22 g/mol
InChI Key: YRZBWKXTJMKJIO-UHFFFAOYSA-N
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Description

Acetic acid, thio-, S-(4-fluorobutyl) ester is a chemical compound with the molecular formula C6H11FO2S It is a thioester derivative of acetic acid, where the sulfur atom is bonded to a 4-fluorobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, thio-, S-(4-fluorobutyl) ester typically involves the acylation of thiols. One common method is the reaction of 4-fluorobutanethiol with acetic anhydride or acetyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production of thioesters like this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, thio-, S-(4-fluorobutyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid, thio-, S-(4-fluorobutyl) ester involves its reactivity as a thioester. Thioesters are known to be more reactive than their oxygen analogs due to the lower bond dissociation energy of the C-S bond compared to the C-O bond. This increased reactivity makes them useful intermediates in various chemical reactions. In biological systems, thioesters play a crucial role in metabolic pathways, such as the citric acid cycle, where they act as acyl group donors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in acetic acid, thio-, S-(4-fluorobutyl) ester imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other thioesters and useful in specialized applications .

Biological Activity

Acetic acid, thio-, S-(4-fluorobutyl) ester, also known by its CAS number 373-11-5, is a thioester compound with the molecular formula C₆H₁₁FOS and a molecular weight of approximately 150.214 g/mol. This compound features a unique structure that combines an acetic acid moiety with a thioester functional group and a 4-fluorobutyl substituent. The presence of fluorine in the butyl chain may enhance its biological activity, making it a subject of interest in various research fields.

Chemical Structure and Properties

The systematic name reflects the compound's structure, which can be illustrated as follows:

Acetic acid thio S 4 fluorobutyl ester C H FOS\text{Acetic acid thio S 4 fluorobutyl ester }\quad \text{C H FOS}

Key Properties:

  • Molecular Weight: 150.214 g/mol
  • Functional Groups: Thioester, fluorinated alkyl chain

The biological activity of this compound is primarily attributed to its reactivity with various biological molecules. Interaction studies have shown that this compound can engage with proteins and enzymes, potentially influencing metabolic pathways and cellular functions. The thioester group is known for its role in acylation reactions, which can modify protein function or stability.

Case Studies and Research Findings

  • Protein Interactions : Research indicates that acetic acid thioesters can participate in acylation reactions with proteins, affecting their activity. For instance, studies have demonstrated that similar thioesters can modulate enzyme activity by altering substrate binding or catalytic efficiency.
  • Antiviral Activity : In related compounds, thioesters have been investigated for their antiviral properties. For example, some fluorinated thioesters exhibit significant inhibitory effects against viral replication in cell cultures, suggesting potential applications in antiviral drug development .
  • Cytotoxicity Studies : The cytotoxic effects of acetic acid thioesters have been evaluated in various cell lines. Preliminary findings suggest that compounds with similar structures can induce apoptosis in cancer cells at specific concentrations, highlighting their potential as therapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound relative to other compounds, the following table summarizes key characteristics of similar thioesters:

Compound NameStructure TypeUnique Features
Acetic Acid, Thio-, S-Isobutyl EsterThioesterIsobutyl group instead of fluorinated chain
Methyl (3,3,3-Trifluoropropylthio)acetateThioesterContains trifluoropropyl group enhancing reactivity
Ethyl (2-Fluoroethylthio)acetateThioesterFluoroethyl group; potential for different biological activity
Propionic Acid, Thio-, S-(2-Fluoroethyl) EsterThioesterSimilar structure but different carbon chain length

Properties

CAS No.

373-11-5

Molecular Formula

C6H11FOS

Molecular Weight

150.22 g/mol

IUPAC Name

S-(4-fluorobutyl) ethanethioate

InChI

InChI=1S/C6H11FOS/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3

InChI Key

YRZBWKXTJMKJIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCCF

Origin of Product

United States

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